N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Description
N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine substituents on its benzyl and phenyl rings, respectively, along with a pyrazole core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O/c18-13-3-1-2-11(8-13)9-20-17(23)15-10-21-22-16(15)12-4-6-14(19)7-5-12/h1-8,10H,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJUXNLUPNIYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-bromobenzylamine: This intermediate can be synthesized by the bromination of benzylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: This intermediate is prepared by the cyclization of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaN3 can yield azide derivatives, while reduction with LiAlH4 can produce amine derivatives .
Scientific Research Applications
N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with the bromine substituent on the 4-position of the benzyl ring.
N-(3-bromobenzyl)-5-(3-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with the chlorine substituent on the 3-position of the phenyl ring.
Uniqueness
N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine substituents, along with the pyrazole core, contributes to its distinct chemical and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
